4-Amino-2,3,5,6-tetrafluorophenol
Overview
Description
4-Amino-2,3,5,6-tetrafluorophenol is an organic compound with the molecular formula C6H3F4NO It is characterized by the presence of four fluorine atoms and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3,5,6-tetrafluorophenol with ammonia or an amine under controlled conditions to introduce the amino group . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Amino-2,3,5,6-tetrafluorophenol may involve large-scale fluorination processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with the handling of amines.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro-2,3,5,6-tetrafluorophenol
Reduction: Aniline derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Amino-2,3,5,6-tetrafluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique fluorine content.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,3,5,6-tetrafluorophenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The amino group can also participate in nucleophilic reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: Lacks the amino group, making it less reactive in certain biochemical applications.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical properties and applications.
4-Amino-2,3,5,6-tetrafluorobenzene: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
4-Amino-2,3,5,6-tetrafluorophenol is unique due to the combination of fluorine atoms and an amino group on a phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-amino-2,3,5,6-tetrafluorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMSRDSTZTRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-63-6 | |
Record name | 4-amino-2,3,5,6-tetrafluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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